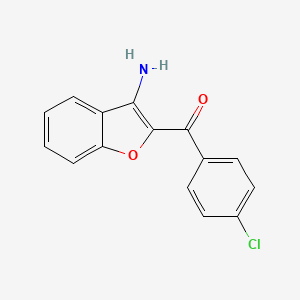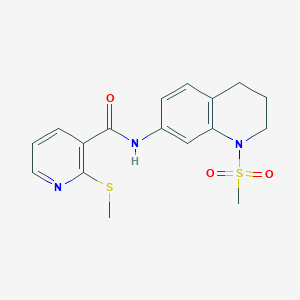
Methyl 3-(5-nitrofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(5-nitrofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate, commonly known as MNTP, is a synthetic compound that belongs to the family of thiophene derivatives. MNTP has been widely studied for its potential applications in scientific research, particularly in the fields of medicinal chemistry and drug discovery.
Aplicaciones Científicas De Investigación
Radiosensitizers and Bioreductively Activated Cytotoxins
Research has explored the synthesis of nitrothiophenes, such as Methyl 3-(5-nitrofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate, for their potential as radiosensitizers and bioreductively activated cytotoxins. These compounds have been evaluated in vitro for their ability to sensitize hypoxic mammalian cells to radiation and act as selective cytotoxins under hypoxic conditions. The studies highlight the importance of specific structural features, like tertiary amine bases or oxiranes in the side chain, for potent radiosensitization effects. The findings suggest a promising avenue for enhancing radiotherapy outcomes in cancer treatment (Threadgill et al., 1991).
Antibacterial Activity
Another area of application involves designing and synthesizing analogues of Nitrofurantoin®, incorporating furan and pyrazole scaffolds. These analogues, including Methyl 3-(5-nitrofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate, have been tested for their antibacterial properties against both Gram-positive and Gram-negative bacteria. The research aims to identify new therapeutic agents for treating urinary infectious diseases, demonstrating the compound's relevance in developing new antibacterial drugs (Hassan et al., 2020).
Synthesis of Electrophile and Nucleophile Probes
Further studies involve the use of alpha-nitro ketone intermediates, related to Methyl 3-(5-nitrofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate, for synthesizing probes to study interactions with the Drosophila neonicotinoid-nicotinic acetylcholine receptor. These compounds serve as tools for understanding the biochemical mechanisms underlying insecticide action and receptor function, offering insights into designing more effective and selective insecticides (Zhang et al., 2004).
Organocatalysis for Transesterification
In the field of green chemistry, Methyl 3-(5-nitrofuran-2-carboxamido)-5-phenylthiophene-2-carboxylate derivatives have been investigated for their potential as organocatalysts in transesterification reactions. These reactions are crucial for producing biodiesel and other esters from renewable resources. The studies demonstrate the efficiency of zwitterionic salts, derived from the compound, as catalysts in promoting transesterification, offering a more sustainable and environmentally friendly approach to chemical synthesis (Ishihara et al., 2008).
Mecanismo De Acción
Propiedades
IUPAC Name |
methyl 3-[(5-nitrofuran-2-carbonyl)amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6S/c1-24-17(21)15-11(9-13(26-15)10-5-3-2-4-6-10)18-16(20)12-7-8-14(25-12)19(22)23/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHFLGIETRKSEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


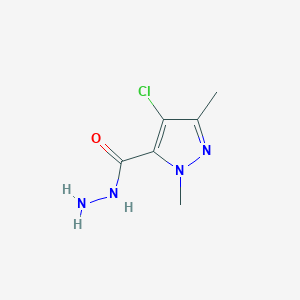
![Bis(2-azabicyclo[2.2.1]hept-5-ene); oxalic acid](/img/structure/B2673871.png)
![Ethyl 5-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2673872.png)
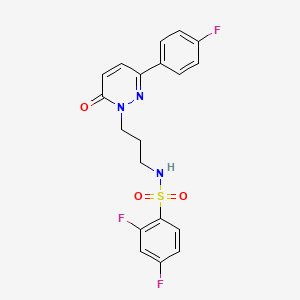
![1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yloxy)propan-1-one](/img/structure/B2673874.png)
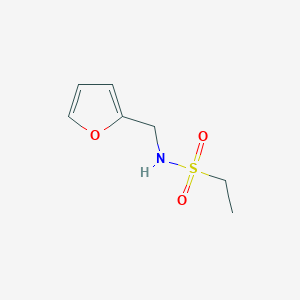
![3-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2673878.png)
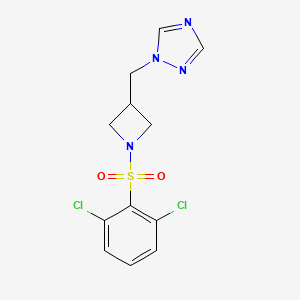
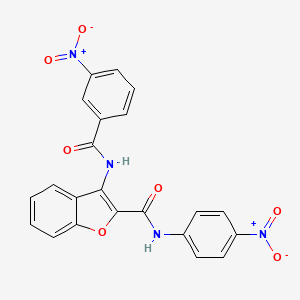
![2-[2-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2673884.png)
![Ethyl 4-(5-nitrobenzo[b]thiophene-2-carbonyl)piperazine-1-carboxylate](/img/structure/B2673885.png)
